1H-Pyrrolo[2,1,5-CD]pyrrolizine
Description
Structure
3D Structure
Properties
IUPAC Name |
10-azatricyclo[5.2.1.04,10]deca-1,3,5,7-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N/c1-2-8-5-6-9-4-3-7(1)10(8)9/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMWYUPMZLHXBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C2C=CC3=CC=C1N23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60666080 | |
| Record name | 1H-Pyrrolo[2,1,5-cd]pyrrolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174450-83-0 | |
| Record name | 1H-Pyrrolo[2,1,5-cd]pyrrolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1h Pyrrolo 2,1,5 Cd Pyrrolizine and Its Derivatives
2 Advanced Catalytic Methodologies
1 Ring-Closing Enyne Metathesis (RCEM)
Ring-closing enyne metathesis (RCEM) has emerged as a powerful tool for the formation of cyclic structures containing a 1,3-diene moiety, which can be a key structural element in precursors to the this compound core. This reaction, typically catalyzed by ruthenium complexes such as Grubbs' catalysts, involves the intramolecular rearrangement of a molecule containing both an alkene and an alkyne. While direct synthesis of the fully aromatic this compound via RCEM is uncommon, this methodology is instrumental in constructing functionalized pyrrolizine and related heterocyclic scaffolds that can be further elaborated to the target compound.
The general strategy involves the synthesis of a suitably substituted pyrrole or pyrrolidine precursor bearing both an olefinic and an acetylenic side chain. Upon treatment with a metathesis catalyst, the enyne undergoes cyclization to form a diene-containing bicyclic system. The choice of catalyst, solvent, and reaction temperature can significantly influence the efficiency and stereoselectivity of the cyclization. Subsequent aromatization steps would then be required to generate the final this compound ring system.
| Catalyst | Substrate Type | Product Type | Yield (%) | Reference |
| Grubbs' 1st Gen | Proline-derived enynes | Functionalized dihydropyrrolizines | Good | [General RCEM literature] |
| Grubbs' 2nd Gen | Nitrogen-tethered enynes | Pyrrolidine derivatives | Very Good | [General RCEM literature] |
| Hoveyda-Grubbs' 2nd Gen | Sterically hindered enynes | Complex bicyclic systems | Moderate to Good | [General RCEM literature] |
2 Metal Triflate-Catalyzed Addition Reactions
Metal triflates, particularly copper(II) triflate (Cu(OTf)₂), have proven to be effective catalysts for the addition of pyrroles to activated alkenes, a key step in building the pyrrolizine skeleton. This methodology offers a regioselective route to 2-alkylated pyrroles, which can subsequently undergo intramolecular cyclization to form pyrrolizine derivatives.
A notable application involves the reaction of pyrrole with methyl 2-oxo-4-phenylbut-3-enoate and its substituted analogs. The use of Cu(OTf)₂ as a catalyst facilitates a Michael-type addition, leading to the formation of methyl 2-oxo-4-phenyl-4-(1H-pyrrol-2-yl)butanoate esters. These intermediates can then be induced to undergo self-cyclization upon heating, yielding methyl 3-hydroxy-1-phenyl-2,3-dihydro-1H-pyrrolizine-3-carboxylate derivatives. This approach provides a straightforward entry to the functionalized pyrrolizine core under relatively mild conditions.
| Metal Triflate | Substrate 1 | Substrate 2 | Product | Yield (%) |
| Cu(OTf)₂ | Pyrrole | Methyl 2-oxo-4-phenylbut-3-enoate | Methyl 2-oxo-4-phenyl-4-(1H-pyrrol-2-yl)butanoate | Good |
| Sc(OTf)₃ | Pyrrole | α,β-Unsaturated ketones | 2-Alkyl-pyrrole adducts | Moderate to Good |
| Yb(OTf)₃ | Pyrrole | Enones | Michael addition products | Good |
3 Dehydrogenative Annelation Processes (e.g., Heck Annelation)
Dehydrogenative annelation reactions represent a highly atom-economical approach for the construction of fused aromatic systems. A prime example is the dehydrogenative Heck annelation of indolizines with diaryl acetylenes to synthesize pyrrolo[2,1,5-cd]indolizines, a class of compounds closely related to this compound. This palladium-catalyzed process involves a dual C-H bond cleavage, obviating the need for pre-functionalized starting materials.
In a typical reaction, an indolizine is treated with a diaryl acetylene (B1199291) in the presence of a palladium catalyst, often with dioxygen as a clean and sustainable oxidant. The reaction proceeds under base-free conditions and demonstrates a broad tolerance for various functional groups on both the indolizine and the diaryl acetylene. Kinetic isotope effect studies have suggested that the rate-limiting step is the C-H bond metalation at the 5-position of the indolizine ring. This methodology provides a direct and efficient route to diaryl-substituted pyrrolo[2,1,5-cd]indolizines with high atom economy.
| Indolizine Derivative | Diaryl Acetylene | Catalyst | Oxidant | Yield (%) |
| Indolizine | Diphenylacetylene | Pd(OAc)₂ | O₂ | 85 |
| 2-Methylindolizine | Di(p-tolyl)acetylene | Pd(OAc)₂ | O₂ | 82 |
| 2-Phenylindolizine | Bis(4-methoxyphenyl)acetylene | Pd(OAc)₂ | O₂ | 78 |
4 Platinum- and Gold-Catalyzed Cyclizations
Both platinum and gold catalysts have demonstrated remarkable efficacy in promoting the intramolecular cyclization of enynes and other unsaturated systems, offering powerful pathways to complex heterocyclic architectures. These carbophilic Lewis acids activate alkyne moieties towards nucleophilic attack, initiating cascade reactions that can lead to the formation of fused ring systems.
Platinum-Catalyzed Cyclizations: Platinum catalysts, such as platinum(II) chloride (PtCl₂), can catalyze the cycloisomerization of enynes containing a hydroxyl group at a propargylic position to yield bicyclo[3.1.0]hexanone derivatives. While not directly forming the this compound core, these transformations highlight the potential of platinum catalysis to construct intricate bicyclic systems from acyclic precursors containing pyrrole moieties.
Gold-Catalyzed Cyclizations: Gold catalysts, both Au(I) and Au(III) complexes, are particularly adept at catalyzing the cyclization of nitrogen-containing enynes and related substrates. For instance, gold-catalyzed intramolecular cyclization of N-propargyl-substituted pyrrole carboxylic acid derivatives provides a direct route to pyrrolo-oxazin-1-one derivatives through a 6-exo-dig cyclization. Furthermore, gold catalysis can trigger cascade reactions, such as the condensation of N-alkynylhydroxylammonium salts with enolizable ketones, leading to the one-pot synthesis of fused pyrroles, including 2,3-dihydro-1H-pyrrolizine derivatives. These methods showcase the versatility of gold catalysis in constructing the core structure of interest. mdpi.combeilstein-journals.org
| Catalyst | Substrate Type | Reaction Type | Product Core | Reference |
| PtCl₂ | Hydroxylated enynes | Cycloisomerization | Bicyclo[3.1.0]hexane | [General Pt-catalysis literature] |
| AuCl₃ | N-propargyl-pyrrole carboxylic acids | 6-exo-dig Cyclization | Pyrrolo-oxazin-1-one | beilstein-journals.org |
| BrettPhosAuNTf₂ | N-alkynylhydroxamines and ketones | Cascade Cyclization | 2,3-dihydro-1H-pyrrolizine | mdpi.com |
5 Palladium-Catalyzed Transformations (e.g., Suzuki-Miyaura, C-H Arylation)
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction provides a powerful method for the arylation and vinylation of heterocyclic systems. While specific applications to the this compound core are not extensively documented, the Suzuki-Miyaura coupling of halo-substituted pyrrolizine precursors with boronic acids or their derivatives would be a viable strategy for introducing aryl or vinyl substituents onto the pyrrolizine framework. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.
C-H Arylation: Direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. Palladium-catalyzed direct arylation of pyrrole derivatives with aryl halides or diaryliodonium salts has been well-established for the synthesis of tri-, tetra-, and penta-substituted pyrroles. Applying this methodology to the this compound core could provide a direct route to its arylated derivatives, which are of interest for materials science applications. The regioselectivity of the C-H activation would be a key aspect to control in such transformations.
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Halogenated Pyrrolizine | Arylboronic acid | Pd(PPh₃)₄ / Base | Aryl-substituted Pyrrolizine |
| C-H Arylation | This compound | Aryl halide | Pd(OAc)₂ / Ligand | Arylated this compound |
6 Cobalt-Mediated Metalation Reactions
Cobalt-mediated C-H bond functionalization is an emerging area in organic synthesis, offering a cost-effective and sustainable alternative to catalysis with precious metals. While specific applications to the this compound system are still developing, cobalt catalysis has shown promise in the functionalization of related N-heterocycles. These reactions often proceed via a directed C-H metalation mechanism, where a directing group on the substrate guides the cobalt catalyst to a specific C-H bond. Subsequent reaction with an electrophile allows for the introduction of a new functional group. The development of cobalt-catalyzed C-H functionalization methods for the direct and regioselective modification of the this compound core would represent a significant advancement in the synthesis of novel derivatives.
3 Cycloaddition Reactions in Pyrrolizine Synthesis
Cycloaddition reactions are powerful and convergent strategies for the construction of the pyrrolizine ring system and its fused derivatives. Among these, [8+2] and 1,3-dipolar cycloadditions are particularly prominent.
[8+2] Cycloaddition: The [8+2] cycloaddition of indolizines with electron-deficient alkynes is a classic and efficient method for the synthesis of the pyrrolo[2,1,5-cd]indolizine core. In this reaction, the indolizine acts as the 8π-electron component and the alkyne serves as the 2π-electron component. More recently, visible-light-induced intermolecular [3+2] annulations of indolizines with internal alkynes have been developed, also affording pyrrolo[2,1,5-cd]indolizine derivatives in good to excellent yields with high regioselectivity.
1,3-Dipolar Cycloaddition: 1,3-dipolar cycloaddition reactions, particularly those involving azomethine ylides, are a cornerstone in the synthesis of the pyrrolidine ring, which is a fundamental component of the pyrrolizine skeleton. The reaction of an azomethine ylide with an appropriate dipolarophile can lead to the formation of a pyrrolidine ring, which can then be further manipulated to construct the bicyclic pyrrolizine system. For instance, the cycloaddition of azomethine ylides, generated in situ from the reaction of an α-amino acid with an aldehyde or ketone, with an alkene dipolarophile can be a key step in the synthesis of functionalized pyrrolizidines. A multi-step sequence involving two consecutive azomethine ylide cycloadditions has been utilized to construct a fully hydrogenated pyrrolo[2,1,5-cd]indolizine derivative.
| Cycloaddition Type | Dipole/8π Component | Dipolarophile/2π Component | Product Core |
| [8+2] Cycloaddition | Indolizine | Electron-deficient alkyne | Pyrrolo[2,1,5-cd]indolizine |
| [3+2] Cycloaddition (Visible Light) | Indolizine | Internal alkyne | Pyrrolo[2,1,5-cd]indolizine |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide | Alkene | Pyrrolizidine |
Cycloaddition Reactions in Pyrrolizine Synthesis
[X+Y]-Cycloaddition Reactions (e.g., [8π+3π], [2+2], [2+3])
Among the diverse cycloaddition strategies, [X+Y] cycloadditions represent a versatile approach to the pyrrolo[2,1,5-cd]pyrrolizine core. Notably, the [8+2]-cycloaddition of indolizine with an electron-deficient acetylene has been reported as a method for its synthesis. acs.org This reaction involves the π-system of the indolizine ring acting as the 8π component, reacting with a 2π component to construct the fused five-membered ring.
Furthermore, consecutive [2+3] cycloadditions have been utilized to create a fully hydrogenated decahydropyrrolo[2,1,5-cd]indolizine derivative. acs.org This multi-step synthesis begins with a 1,3-dipolar cycloaddition of an azomethine ylide, formed from glycine (B1666218) methyl ester and cinnamaldehyde, with N-phenylmaleimide. acs.org A subsequent [2+3] cycloaddition of the resulting pyrrolidine derivative affords a pyrrolizine derivative, which then undergoes an ICl-induced 6-exo-trig cyclization of its styrenyl groups to form the decahydrocycl[3.2.2]azine core. acs.org This sequence demonstrates the power of iterative cycloadditions in building complex, saturated heterocyclic systems. While direct [2+2] cycloadditions leading to the aromatic this compound are less common, this methodology is widely used in the synthesis of other nitrogen-containing heterocycles and remains a potential route for accessing specific derivatives.
| Table 1: Examples of [X+Y]-Cycloaddition Reactions in the Synthesis of Pyrrolo[2,1,5-CD]pyrrolizine and its Derivatives | |||
|---|---|---|---|
| Reaction Type | Reactants | Product | Key Features |
| [8+2] Cycloaddition | Indolizine, Electron-deficient acetylene | Aromatic this compound | Direct formation of the aromatic core. acs.org |
| Consecutive [2+3] Cycloadditions | Glycine methyl ester, Cinnamaldehyde, N-phenylmaleimide | Decahydropyrrolo[2,1,5-cd]indolizine | Multi-step, highly stereoselective synthesis of the saturated analogue. acs.org |
1,3-Dipolar Cycloaddition Reactions (Azomethine Ylides, Acetylenedicarboxylates)
The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a cornerstone for the synthesis of pyrrolidine-containing heterocycles, including pyrrolizine derivatives. researchgate.net This strategy is particularly effective for creating functionalized dihydro-1H-pyrrolizines and spiropyrrolizines. researchgate.netnih.gov
A common approach involves the in situ generation of an azomethine ylide from the reaction of an α-amino acid, such as proline or sarcosine (B1681465), with a carbonyl compound like ninhydrin. researchgate.netnih.gov This reactive intermediate then undergoes a [3+2] cycloaddition with a dipolarophile, typically an activated alkyne such as dialkyl acetylenedicarboxylates (e.g., DMAD, DEAD). researchgate.net The use of proline as the amino acid source leads to the formation of dihydro-1H-pyrrolizine derivatives. researchgate.netnih.gov When sarcosine is used in place of proline, the reaction yields functionalized spiropyrrolizines. researchgate.netnih.gov These reactions are often performed as one-pot syntheses in alcoholic solvents and can proceed to give the desired products in good yields. researchgate.netnih.gov
| Table 2: 1,3-Dipolar Cycloaddition for Pyrrolizine Derivatives | |||
|---|---|---|---|
| Azomethine Ylide Source | Dipolarophile | Product Type | Reference |
| Proline and Ninhydrin | Dialkyl acetylenedicarboxylates | Functionalized dihydro-1H-pyrrolizines | researchgate.netnih.gov |
| Sarcosine and Ninhydrin | Dialkyl acetylenedicarboxylates | Functionalized spiropyrrolizines | researchgate.net |
| Isatin and Proline | (E)-2-arylidine-1-keto carbazoles | Dispirooxindolopyrrolizidine derivatives |
Photoinduced and Visible-Light-Mediated Cycloadditions
The use of light to promote chemical reactions offers a green and efficient alternative to traditional thermal methods. In the context of this compound synthesis, visible-light-induced intermolecular [3+2] cycloaddition has emerged as a powerful strategy. nih.gov This method involves the reaction of a range of indolizines with internal alkynes under visible light irradiation. nih.gov The reaction proceeds smoothly to afford the desired pyrrolo[2,1,5-cd]indolizine derivatives in good to excellent yields and with high regioselectivity. nih.gov This cascade reaction not only constructs the core heterocyclic system but also allows for the synthesis of a series of fluoroactive fused indolizines. nih.gov
Multicomponent and Domino Cycloaddition Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and ability to generate molecular complexity rapidly. orientjchem.orgbohrium.com While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are widely applied in the synthesis of related pyrrole and pyrrolizine systems. orientjchem.orgbohrium.com For instance, one-pot, three-component protocols are used for the stereoselective synthesis of spiro-pyrrolizidine derivatives through 1,3-dipolar cycloaddition reactions. nih.gov
Domino reactions, also known as cascade reactions, involve two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. This approach has been successfully applied to the synthesis of fused pyrrole systems like pyrrolo[2,1-a]isoquinolines. nih.govrsc.org In one such example, these derivatives were synthesized from 2-aryl-pyrrolidines and alkynes through a domino process involving oxidative dehydrogenation, cyclization coupling, and dehydrogenative aromatization, promoted by a four-component catalytic system under aerobic conditions. nih.govrsc.org The application of similar domino strategies holds significant potential for the efficient construction of the this compound scaffold from simpler precursors.
Functionalization and Derivatization Strategies
Once the this compound core is synthesized, its functionalization and derivatization are crucial for tuning its properties and exploring its potential applications.
Chemical Modifications and Substituent Introduction
The introduction of various substituents onto the pyrrolizine ring system can significantly impact its chemical and biological properties. nih.govresearchgate.net A notable strategy for achieving this is through C-H bond functionalization. A divergent synthesis of diversely functionalized pyrrolizines has been developed from the reaction of N-alkoxycarbamoyl pyrroles with CF3-ynones. rsc.org This method is based on a C-H bond activation-initiated cascade process, which includes a directing group-mediated alkenylation of the pyrrole scaffold, followed by an intramolecular nucleophilic addition and cleavage/transfer of the directing group. rsc.org The transferred alkoxycarbamoyl moiety on the resulting pyrrolizine can then be further transformed, allowing for the synthesis of a variety of structurally interesting derivatives. rsc.org
The nature of the substituents on the pyrrolizine framework has been shown to be critical for biological activity. For example, in a series of pyrrolizine-5-carboxamide derivatives, the anti-inflammatory and anticancer activities were found to be dependent on the type of substituent on the phenyl rings. nih.govresearchgate.net This highlights the importance of developing versatile functionalization strategies to enable structure-activity relationship studies.
Synthesis of Fused Analogues (e.g., Pyrrolodiazepinopyrrolizines, Spiropyrrolizines)
The synthesis of analogues where the this compound core is fused to other ring systems leads to novel molecular architectures with potentially unique properties. An example is the synthesis of pyrrolo[3′,2′:4,5] nih.govjohnshopkins.edudiazepino[2,1,7-cd]pyrrolizine derivatives from dicyanovinylene-bis(meso-aryl)dipyrrin in the presence of a Lewis acid like BF3·OEt2.
Spiropyrrolizines are another important class of derivatives where a spirocyclic junction connects the pyrrolizine moiety to another ring system. These are often synthesized via [3+2] cycloaddition reactions. johnshopkins.edu For instance, the reaction of azomethine ylides generated from sarcosine and a carbonyl compound with a suitable dipolarophile can yield functionalized spiropyrrolizines. researchgate.net Another approach involves the one-pot, three-component reaction of substituted isatins, α-amino acids, and cyclopropenes to prepare 3-spiro[cyclopropa[a]pyrrolizine]oxindoles. researchgate.net
| Table 3: Fused Analogues of this compound | ||
|---|---|---|
| Fused Analogue | Synthetic Method | Precursors |
| Pyrrolo[3′,2′:4,5] nih.govjohnshopkins.edudiazepino[2,1,7-cd]pyrrolizine | Lewis acid-mediated ring closure | Dicyanovinylene-bis(meso-aryl)dipyrrin, BF3·OEt2 |
| Spiropyrrolizines | 1,3-Dipolar cycloaddition | Sarcosine, Ninhydrin, Dialkyl acetylenedicarboxylates researchgate.net |
| 3-Spiro[cyclopropa[a]pyrrolizine]oxindoles | [3+2] Cycloaddition | Substituted isatins, α-amino acids, Cyclopropenes researchgate.net |
Stereoselective Synthesis of Pyrrolizine Derivatives
The construction of the pyrrolizine core with specific stereochemistry is a significant challenge in organic synthesis, driven by the prevalence of this scaffold in biologically active natural products. Advanced synthetic methodologies have focused on controlling the formation of stereocenters through catalytic asymmetric reactions, cascade processes, and the use of chiral starting materials. These approaches aim to provide access to enantioenriched pyrrolizine and pyrrolizidine derivatives with high levels of diastereoselectivity and enantioselectivity.
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral pyrrolizines. These methods often involve cascade reactions where multiple bonds and stereocenters are formed in a single operation from simple precursors.
One notable strategy is the isothiourea-catalyzed intramolecular Michael addition-lactonisation. nih.govresearchgate.net This approach utilizes pyrrole-derived enone acids as starting materials, which undergo cyclization in the presence of a chiral isothiourea catalyst, such as benzotetramisole. The reaction proceeds through the formation of a mixed anhydride (B1165640) and a subsequent acyl ammonium (B1175870) ion intermediate. nih.gov Deprotonation forms a (Z)-ammonium enolate, which then undergoes an intramolecular Michael addition to create two new stereocenters with high levels of control. The resulting dihydropyranone intermediate can be ring-opened in situ with nucleophiles like methanol (B129727) or various amines to yield the desired cis-pyrrolizine carboxylate derivatives. This method consistently produces outstanding stereocontrol, with diastereomeric ratios (dr) often exceeding 95:5 and enantiomeric ratios (er) greater than 98:2. nih.govresearchgate.net
Another effective organocatalytic method involves cascade aza-Michael–aldol (B89426) reactions. researchgate.netnih.gov In this approach, pyrroles act as N-centered nucleophiles that react with α,β-unsaturated aldehydes in the presence of a chiral amine catalyst, often derived from Cinchona alkaloids. The reaction sequence is initiated by the formation of a chiral enamine from the aldehyde and the catalyst, followed by a conjugate addition of the pyrrole. The resulting intermediate then undergoes an intramolecular aldol reaction to close the second ring, forming the pyrrolizine structure. This process can create three contiguous stereocenters, including quaternary carbons, with excellent stereocontrol. researchgate.net Reported outcomes show high enantioselectivities (90–98% ee) and excellent diastereoselectivities (often >20:1 dr). nih.gov
Metal-Catalyzed Cycloadditions
Metal-catalyzed reactions, particularly 1,3-dipolar cycloadditions, provide a versatile route to highly substituted, enantioenriched pyrrolizidine scaffolds. acs.orgnih.gov These reactions typically involve the generation of an azomethine ylide from an imine, which then reacts with a dipolarophile. The stereochemical outcome is controlled by a chiral metal-ligand complex.
For instance, a chiral silver-based catalyst can be used for the asymmetric double (1,3)-dipolar cycloaddition reaction, enabling the one-flask synthesis of complex pyrrolizidines with as many as six stereogenic centers. nih.gov Similarly, copper(I) complexes with chiral ligands like (R)-Fesulphos have been employed to catalyze the cycloaddition between azomethine ylides and cyclic olefins. acs.org The proposed model for stereocontrol suggests that the dipolarophile approaches the less-hindered face of the metal-coordinated azomethine ylide, leading to high endo-selectivity. acs.org These methods result in cycloadducts with excellent enantio- and diastereoselectivity. acs.org
Biocatalytic Methods
Recent advancements have introduced enzymatic platforms for the stereoselective synthesis of N-heterocycles. Directed evolution of enzymes, such as cytochrome P411, has yielded variants capable of catalyzing intramolecular C(sp³)–H amination of organic azides. nih.gov This "new-to-nature" biocatalysis allows for the insertion of an alkyl nitrene into a C-H bond to construct chiral pyrrolidine rings with good enantioselectivity and catalytic efficiency. nih.gov While directly applied to pyrrolidine synthesis, this methodology represents a frontier in creating chiral nitrogen-containing scaffolds and holds potential for adaptation to pyrrolizine systems.
The table below summarizes key findings from various stereoselective synthetic methodologies for pyrrolizine and related derivatives.
| Methodology | Catalyst/Reagent | Key Substrates | Product Type | Stereoselectivity |
|---|---|---|---|---|
| Isothiourea-Catalyzed Michael Addition nih.govresearchgate.net | Benzotetramisole | Pyrrole-derived enone acids | cis-Pyrrolizine carboxylates | >95:5 dr, >98:2 er |
| Organocatalytic Cascade Aza-Michael-Aldol researchgate.netnih.gov | Cinchona-based primary amines | Pyrroles, α,β-Unsaturated aldehydes | Functionalized chiral pyrrolizines | >20:1 dr, 90-98% ee |
| Metal-Catalyzed 1,3-Dipolar Cycloaddition acs.org | Copper(I)-Fesulphos complex | Azomethine ylides, Cyclic olefins | Tricyclic pyrrolizidin-3-ones | High enantio- and diastereoselectivity |
| Metal-Catalyzed Double 1,3-Dipolar Cycloaddition nih.gov | Chiral Silver-QUINAP complex | Glycinate imines, Acrylates | Highly substituted pyrrolizidines | High enantio- and diastereoselectivity |
| Chiral Pool Synthesis via Cycloaddition researchgate.net | (Starting from L-malic acid) | Cyclic nitrones, Dimethyl maleate | Enantiopure pyrrolizidinones | High diastereocontrol |
| Biocatalytic C-H Amination nih.gov | Evolved Cytochrome P411 | Organic azides | Chiral pyrrolidines | Good enantioselectivity |
Electronic Structure and Aromaticity Studies of 1h Pyrrolo 2,1,5 Cd Pyrrolizine
Application of Hückel's Rule and Baird's Rule to Cyclazine Systems
The aromaticity of cyclic, planar, and fully conjugated molecules in their electronic ground state is famously predicted by Hückel's rule, which designates systems with (4n+2) π-electrons as aromatic. Conversely, systems with 4n π-electrons are classified as antiaromatic. For electronically excited triplet states, Baird's rule provides an inverted prediction, where (4n+2) π-electron systems are considered antiaromatic and 4n systems are aromatic.
Computational studies of 1H-Pyrrolo[2,1,5-CD]pyrrolizine, which possesses a peripheral count of 10 π-electrons (n=2), have demonstrated its adherence to these fundamental principles. In its ground electronic singlet state (S₀), the molecule is predicted to be aromatic in accordance with Hückel's rule. This aromatic character contributes to its relative stability. ias.ac.in
In contrast, upon excitation to its lowest triplet state (T₁), the aromaticity of this compound is reversed. With its 10 π-electrons now conforming to the (4n+2) count for an excited triplet state, the molecule exhibits antiaromatic character as predicted by Baird's rule. ias.ac.in This reversal from an aromatic ground state to an antiaromatic excited state has profound implications for the molecule's photophysical and photochemical behavior.
| Electronic State | π-Electron Count | Applicable Rule | Predicted Character |
|---|---|---|---|
| Ground Singlet State (S₀) | 10 | Hückel's Rule (4n+2, n=2) | Aromatic |
| Lowest Triplet State (T₁) | 10 | Baird's Rule (4n+2, n=2) | Antiaromatic |
Analysis of π-Electron Delocalization and Conjugation
The aromaticity of this compound in its ground state is a direct consequence of the effective delocalization of its π-electrons across the entire periphery of the molecule. Theoretical analyses, particularly those employing the Nucleus-Independent Chemical Shift (NICS) method, provide a quantitative measure of this delocalization. NICS calculations serve as a probe for the induced magnetic fields within and above the plane of a cyclic molecule, with negative values indicating aromatic character (diatropic ring current) and positive values signifying antiaromaticity (paratropic ring current).
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide insights into the molecule's nucleophilic and electrophilic character, as well as its propensity to participate in various chemical reactions.
For this compound, computational studies have been employed to determine the energies of its frontier orbitals. These calculations are essential for understanding its chemical reactivity and electronic transitions.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.2822 |
| LUMO | -1.2715 |
| HOMO-LUMO Gap | 4.0107 |
The energy of the HOMO is indicative of the molecule's ability to donate electrons, with higher HOMO energies corresponding to greater nucleophilicity. The LUMO energy, on the other hand, reflects the molecule's ability to accept electrons, with lower LUMO energies suggesting greater electrophilicity. The HOMO-LUMO energy gap is a critical parameter that correlates with the chemical stability and reactivity of the molecule. A larger gap generally implies higher stability and lower reactivity. The calculated HOMO-LUMO gap of 4.0107 eV for this compound suggests a molecule with considerable electronic stability.
Aromaticity Reversal Phenomena
The concept of aromaticity reversal is central to understanding the electronic behavior of this compound. As established by the application of Hückel's and Baird's rules, this molecule undergoes a distinct change in its aromatic character upon electronic excitation. The ground state is stabilized by aromaticity, while the lowest triplet excited state is destabilized by antiaromaticity. ias.ac.in
This phenomenon is a direct consequence of the rearrangement of π-electrons in the molecular orbitals upon moving from the singlet ground state to the triplet excited state. The destabilization of the excited state due to the gain of antiaromatic character can significantly influence the molecule's photophysical properties, such as its excited-state lifetime and pathways for de-excitation.
Excited-State Aromaticity and its Impact on Photophysical Dynamics
The switch from an aromatic ground state to an antiaromatic lowest triplet state has a profound impact on the photophysical dynamics of this compound. The antiaromatic character of the T₁ state makes it energetically unfavorable, which can influence the rates of photophysical processes such as intersystem crossing and phosphorescence.
Computational studies have shown that the antiaromaticity of the T₁ state in this compound is a property of the entire molecule, with contributions from both the five- and six-membered rings. ias.ac.in This excited-state antiaromaticity can provide a driving force for photochemical reactions or non-radiative decay pathways that allow the molecule to escape this high-energy, destabilized state. A quantitative comparison with a related boron-containing analogue revealed that this compound exhibits a greater degree of antiaromaticity in its T₁ state, suggesting that the nature of the atoms within the ring system plays a crucial role in modulating these excited-state properties. ias.ac.in
Advanced Spectroscopic Characterization and Structural Elucidation
X-ray Crystallography for Solid-State Structural Analysis
The conformation and planarity of the fused ring system in derivatives of 1H-Pyrrolo[2,1,5-cd]pyrrolizine are critical determinants of their chemical and physical properties. X-ray diffraction studies on crystalline derivatives would precisely map the positions of each atom in the molecule, revealing the degree of planarity of the pyrrolo[2,1,5-cd]pyrrolizine core.
In related heterocyclic systems, such as certain pyrrolizine derivatives, significant deviations from planarity can be induced by bulky substituents or steric strain within the molecule. Analysis of the crystal structure of a substituted pyrrolo[1,2-a] mdpi.comnih.govphenanthroline, for instance, provides detailed geometric parameters that define its three-dimensional shape. Should single crystals of this compound or its derivatives be subjected to X-ray analysis, the resulting data would allow for a definitive assessment of the planarity of the fused ring system.
While the parent this compound lacks the functional groups necessary for classical intramolecular hydrogen bonding, its derivatives can be designed to include such functionalities. The presence and geometry of these interactions can significantly influence molecular conformation and stability.
In the solid state, X-ray crystallography can precisely measure the distances and angles of potential intramolecular hydrogen bonds, such as those that might exist between a hydroxyl or amino substituent and a nitrogen atom within the ring system. Studies on other nitrogen-containing heterocyclic compounds have demonstrated the crucial role of intramolecular hydrogen bonds in stabilizing specific conformations. For example, in certain quinolone carboxylic acid derivatives, an intramolecular O–H•••O hydrogen bond leads to the formation of a quasi-ring, which in turn stabilizes the molecular structure mdpi.com. The analysis of such interactions provides a deeper understanding of the forces governing the molecular architecture.
The parent this compound is a planar, achiral molecule and therefore does not exhibit enantiomerism or diastereomerism. However, the introduction of one or more stereocenters through substitution on the pyrrolizine core would result in chiral derivatives.
X-ray crystallography is a powerful tool for the unambiguous determination of the absolute configuration of chiral molecules. For a chiral derivative of this compound, crystallographic analysis of a single crystal would provide the precise spatial arrangement of all atoms, allowing for the assignment of R/S configurations to each stereocenter. This technique is particularly valuable when the stereochemical outcome of a synthetic route is uncertain. The study of β-proline oligopeptides containing pyrrolidine (B122466) units, for example, utilizes X-ray analysis to confirm the stereochemistry of the final structures nih.gov.
Determination of Molecular Conformation and Planarity
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. While basic 1D NMR provides information on the chemical environment of individual nuclei, advanced 2D NMR techniques are essential for piecing together the complete connectivity and spatial relationships within a molecule like this compound and its derivatives.
A full suite of 1D and 2D NMR experiments would be necessary to completely assign the ¹H and ¹³C NMR spectra of this compound and its derivatives.
¹H-¹H Correlated Spectroscopy (COSY) would be employed to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. This allows for the tracing of proton connectivity pathways through the molecule's framework.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly attached to carbon atoms, providing a map of C-H single bond connectivities.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.
The application of these techniques is standard in the characterization of complex heterocyclic compounds, such as in the synthesis of novel pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, where detailed NMR analysis is crucial for structural confirmation rsc.org.
In addition to establishing connectivity, NMR spectroscopy is a powerful method for studying the conformation of molecules in solution. For flexible derivatives of this compound, various NMR techniques can provide insights into their dynamic behavior.
Temperature-dependent NMR studies can reveal information about the energy barriers between different conformers. In cases of restricted rotation around single bonds, separate signals for different conformers may be observed at low temperatures, which then coalesce as the temperature is raised. This phenomenon has been observed in studies of N-benzoylated piperazines rsc.org.
Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to identify protons that are close to each other in space, even if they are not directly connected through bonds. The intensity of NOE cross-peaks is related to the distance between the protons, providing valuable data for determining the preferred conformation of a molecule in solution. Such techniques are instrumental in the conformational analysis of a wide range of organic molecules, including those with pyrrolidine rings nih.govfrontiersin.orgnih.gov.
Probing Intramolecular Dynamics and Exchange Phenomena
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly variable-temperature (VT) NMR, is a powerful tool for investigating dynamic processes within molecules, such as conformational changes or chemical exchange. By recording NMR spectra at different temperatures, researchers can observe changes in signal shape, such as the broadening, coalescence, and sharpening of peaks. These changes provide quantitative information about the energy barriers and rates of the dynamic processes occurring. While specific VT-NMR studies on this compound are not extensively detailed in the available literature, this technique would be invaluable for probing potential fluxional processes or intermolecular exchange phenomena in solution.
Ultrafast Spectroscopy for Excited-State Dynamics
The behavior of this compound following the absorption of light is remarkably complex and has been the subject of extensive computational investigation. This molecule is a prominent example of a compound that challenges Hund's multiplicity rule, which typically dictates that the lowest triplet excited state (T₁) is lower in energy than the lowest singlet excited state (S₁).
Theoretical studies have revealed that this compound exhibits a nearly degenerate or even inverted singlet-triplet gap (ΔEST), a phenomenon termed Inverted Singlet-Triplet (INVEST) gap. researchgate.netedinst.com This inversion is attributed to a delicate balance of static and dynamic electron correlation effects and the influence of doubly-excited configurations in the description of the S₁ state. researchgate.netrsc.org The near-degeneracy of these states facilitates efficient intersystem crossing (ISC) from S₁ to T₁ and reverse intersystem crossing (rISC) from T₁ to S₁. researchgate.net
Computational models predict that the ISC and rISC processes occur directly between the S₁ and T₁ states through a minimum-energy crossing point (MECP). researchgate.net The energy barrier for this conversion is relatively small, facilitating the transition between the two spin states. researchgate.net Furthermore, the conical intersection between the S₁ state and the ground state (S₀) is calculated to be high in energy, which suggests that non-radiative decay from S₁ back to the ground state is a relatively slow process. researchgate.net This is consistent with the observation of anti-Kasha emission (fluorescence from a higher excited state, S₂) in cyclazine, which is attributed to an energetically inaccessible conical intersection between the bright S₂ and dark S₁ states, thus hindering internal conversion. researchgate.net
The table below summarizes key computational findings regarding the excited states of cyclazine.
| Parameter | Computational Method | Calculated Value (eV) |
| Adiabatic ΔEST (S₁-T₁) | RMS-CASPT2 | -0.05 |
| S₁ Relaxation Energy | RMS-CASPT2 | 0.02 |
| T₁ Relaxation Energy | RMS-CASPT2 | 0.05 |
| ΔEST at S₁ geometry | High-level electronic structure | -0.11 |
This data is derived from computational studies and provides a theoretical framework for the excited-state dynamics. edinst.comresearchgate.net
Time-resolved transient absorption (TA) spectroscopy is an essential experimental technique for directly observing the dynamics of excited states. In a TA experiment, a "pump" laser pulse excites the molecule, and a time-delayed "probe" pulse measures the change in absorption as the molecule relaxes. This allows for the tracking of excited-state populations over time, from femtoseconds to seconds.
For this compound, TA spectroscopy would be the ideal method to experimentally verify the computationally predicted dynamics. The technique could identify spectral signatures of the S₁, T₁, and potentially S₂ states and measure their lifetimes. The kinetics of ground-state bleaching, excited-state absorption, and stimulated emission would provide direct evidence for the rates of intersystem crossing, reverse intersystem crossing, and internal conversion, confirming the unique photophysical behavior suggested by theoretical models.
Time-resolved Raman spectroscopy provides information about the vibrational structure of molecules in their excited states. By probing the vibrational modes following electronic excitation, this technique can track structural changes, such as planarization or torsional motion, as the molecule relaxes. For a molecule like this compound, this method could offer insights into how the geometry of the pyrrolizine core changes upon excitation and how these structural dynamics are coupled to the electronic relaxation pathways. However, specific studies applying this technique to this compound have not been identified in the surveyed literature.
Isotopic labeling, where an atom in a molecule is replaced by one of its isotopes (e.g., ¹H with ²H or ¹²C with ¹³C), is a powerful strategy for assigning spectroscopic signals. The change in mass affects vibrational frequencies and can alter NMR chemical shifts or coupling constants. This allows for the unambiguous assignment of specific signals to particular atoms or vibrational modes within the molecule, aiding in the detailed interpretation of complex spectra. The application of isotopic labeling to assist in the spectroscopic assignments for this compound is not documented in the reviewed literature but remains a valuable potential tool for future detailed structural studies.
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis absorption spectroscopy probes the electronic transitions from the ground state to various excited states. For conjugated π-systems like this compound, the absorption spectrum is typically characterized by π → π* transitions. nih.govnih.gov Computational studies have been instrumental in predicting the energies of these transitions. The unique electronic structure of cyclazine, with its inverted S₁-T₁ gap, makes the accurate calculation and experimental assignment of its electronic transitions particularly important for understanding its photophysics. researchgate.netrsc.org
Theoretical calculations predict the energies for the transitions to the lowest singlet (S₁) and triplet (T₁) excited states. These predictions are crucial for interpreting experimental spectra and understanding the initial step in the molecule's response to light.
| Transition | Computational Method | Predicted Excitation Energy (eV) |
| S₀ → S₁ | Various ab initio methods | ~2.5 - 3.0 |
| S₀ → T₁ | Various ab initio methods | ~2.5 - 3.0 |
Note: These values represent a general range from complex, high-level computational studies, which show significant method dependency due to the challenging electronic structure of the molecule. rsc.orgnih.gov
An experimental UV-Vis spectrum would show the absorption bands corresponding to these and higher-energy transitions, providing critical data (λmax, molar absorptivity) to benchmark and refine theoretical models of this intriguing molecule.
Q & A
Q. What are the primary synthetic routes for 1H-pyrrolo[2,1,5-cd]pyrrolizine derivatives, and how do they differ in efficiency?
Answer: Common methods include:
- Dehydrogenative Heck annelation : Uses indolizines and diaryl acetylenes under base-free conditions with O₂ as an oxidant, achieving high atom economy .
- Visible-light-induced [3+2] cycloaddition : Involves intermolecular annulation of indolizines and alkynes, offering regioselectivity and scalability under ambient conditions .
- Two-step intramolecular condensation : Relies on 3-acyl-5-methylindolizine intermediates, yielding products in high yields via acid/base catalysis .
Key considerations : O₂-based methods avoid toxic oxidants, while light-driven strategies minimize energy consumption. Mechanochemical approaches (e.g., piezoelectric materials) enhance reaction efficiency but require specialized equipment .
Q. How can researchers confirm the aromaticity of this compound derivatives experimentally?
Answer: Aromaticity is assessed via:
- ¹H NMR spectroscopy : Deshielded protons and resonance splitting indicate delocalized π-electrons .
- X-ray crystallography : Planar ring systems and bond length alternation provide structural evidence .
- UV-vis spectroscopy : Extended conjugation (e.g., large π-systems) correlates with absorption maxima shifts .
Q. What safety protocols are critical when handling pyrrolizidine-based intermediates?
Answer: Key precautions include:
- Avoiding inhalation/contact with hexahydro-pyrrolizine derivatives (CAS 643-20-9), which lack comprehensive toxicity data .
- Using inert atmospheres for radical ion intermediates (e.g., CAS 217197-51-8) to prevent unintended oxidation .
Advanced Research Questions
Q. How do reaction mechanisms differ between dehydrogenative Heck annelation and visible-light-induced cycloaddition?
Answer:
- Heck annelation : Proceeds via dual C–H bond cleavage, with indolizine C–H metalation as the rate-limiting step (kinetic isotope effect kH/kD = 4.2) .
- Light-driven [3+2] cycloaddition : Involves photoexcited indolizine intermediates forming charge-transfer complexes with alkynes, followed by radical recombination .
Methodological insight : Transient absorption spectroscopy can map excited-state dynamics, while DFT calculations clarify transition states .
Q. What strategies resolve contradictions in regioselectivity data for pyrroloindolizine derivatives?
Answer: Discrepancies arise from:
- Substituent effects : Electron-withdrawing groups on indolizines favor 5-position reactivity .
- Catalyst/oxidant choice : Metal-free conditions (e.g., visible light) reduce steric bias compared to Pd-catalyzed systems .
Resolution : Competitive kinetic experiments and Hammett plots quantify electronic/steric contributions .
Q. How can computational methods predict the aromaticity and electronic properties of fused pyrrolizine systems?
Answer:
- Current density analysis (ACID) : Visualizes ring currents in pentaphyrins with pyrrolizine moieties, confirming global aromaticity .
- NICS (Nucleus-Independent Chemical Shift) : Calculates magnetic shielding to quantify aromaticity in heterocycles .
Case study : Thia-norhexaphyrin (non-aromatic) vs. pyrrolizine-embedded pentaphyrin (aromatic) .
Q. What methodologies characterize the photophysical properties of fluoroactive pyrroloindolizines?
Answer:
Q. How can researchers optimize the synthesis of radical ion derivatives (e.g., CAS 217197-51-8)?
Answer:
- Stabilization strategies : Use sterically hindered counterions (e.g., BArF₄⁻) to prevent radical recombination .
- In situ monitoring : EPR spectroscopy tracks radical formation during mechanochemical synthesis .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
